molecular formula C13H10ClNO2 B13052051 N-(4-Chlorophenyl)-3-hydroxybenzamide CAS No. 73544-82-8

N-(4-Chlorophenyl)-3-hydroxybenzamide

Cat. No.: B13052051
CAS No.: 73544-82-8
M. Wt: 247.67 g/mol
InChI Key: OJTLDIBYRXTTCL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the benzamide structure, with a hydroxyl group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-hydroxybenzamide typically involves the acylation of 3-hydroxybenzoic acid with 4-chloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)-3-hydroxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-3-hydroxybenzamide: Characterized by the presence of a 4-chlorophenyl group and a hydroxyl group at the 3-position.

    N-(4-Chlorophenyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-(4-Chlorophenyl)-3-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer specific chemical and biological properties. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity, while the 4-chlorophenyl group can influence its electronic and steric properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(16)8-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTLDIBYRXTTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020103
Record name N-(4-Chlorophenyl)-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73544-82-8
Record name N-(4-Chlorophenyl)-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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